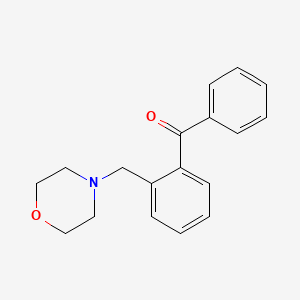

2-(Morpholinomethyl)benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Morpholinomethyl)benzophenone is a chemical compound with the molecular formula C18H19NO2 and a molecular weight of 281.35 g/mol . It is also known by its IUPAC name, 2-(4-morpholinylmethyl)phenylmethanone. This compound is characterized by the presence of a morpholine ring attached to a benzophenone structure, which imparts unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)benzophenone typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzophenone, formaldehyde, and morpholine . The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst.

Another method involves the Grignard reaction, where benzophenone is reacted with a morpholine-containing Grignard reagent . This reaction requires anhydrous conditions and is typically performed in an ether solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.

Análisis De Reacciones Químicas

Types of Reactions

2-(Morpholinomethyl)benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-(Morpholinomethyl)benzophenone has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Morpholinomethyl)benzophenone involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways . The benzophenone moiety may also contribute to the compound’s activity by interacting with cellular components.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dichloro-2’-morpholinomethyl benzophenone: This compound has similar structural features but includes chlorine substituents, which may alter its chemical and biological properties.

Benzophenone: The parent compound without the morpholine ring, used widely in organic synthesis and as a UV stabilizer.

Uniqueness

2-(Morpholinomethyl)benzophenone is unique due to the presence of both the morpholine ring and the benzophenone structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Actividad Biológica

2-(Morpholinomethyl)benzophenone is a compound of significant interest due to its unique structural features and potential biological activities. This compound belongs to the benzophenone family, which is widely studied for its applications in photoinitiation, pharmaceuticals, and as a potential therapeutic agent. The morpholine moiety contributes to its reactivity and interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula: C19H21N\O2

- Molecular Weight: Approximately 295.38 g/mol

- Structure: The compound consists of a benzophenone core with a morpholinomethyl substituent.

This compound exerts its biological effects primarily through the generation of free radicals upon UV light exposure, a characteristic feature of benzophenone derivatives. This photoinitiation leads to various biochemical reactions, including:

- Interaction with Enzymes: It has been shown to inhibit cholinesterase enzymes (acetylcholinesterase and butyrylcholinesterase), which are crucial for neurotransmitter regulation in neuronal cells.

- Cellular Effects: The compound modulates cell signaling pathways, influencing processes such as apoptosis and proliferation in different cell types.

Interaction with Biological Targets

- Cholinesterase Inhibition: The binding affinity of this compound to cholinesterases suggests potential applications in treating neurodegenerative diseases by enhancing cholinergic signaling.

- Antimicrobial Activity: Preliminary studies indicate that this compound may possess antimicrobial properties, potentially disrupting microbial cell membranes or interfering with metabolic pathways.

In Vitro Studies

-

Cholinesterase Inhibition:

- Study Design: Various concentrations of this compound were tested against acetylcholinesterase.

- Results: Significant inhibition was observed, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

-

Antimicrobial Activity:

- Study Design: The compound was evaluated against several pathogenic bacteria and fungi using the disk diffusion method.

- Results: It exhibited moderate antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of morpholine derivatives indicates favorable absorption and distribution characteristics, making them suitable candidates for drug development. Studies have shown that these compounds demonstrate good stability under laboratory conditions, suggesting minimal degradation over time.

Data Tables

| Biological Activity | Target | Mechanism | Observations |

|---|---|---|---|

| Cholinesterase Inhibition | Acetylcholinesterase | Competitive inhibition | Significant inhibition at low concentrations |

| Antimicrobial Activity | Various bacteria | Membrane disruption | Moderate activity against selected strains |

Propiedades

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNDEVPFOAICT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517352 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736075-46-0 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.